

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate physical characteristics

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Compound of Interest

Compound Name: Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-

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An In-depth Technical Guide to the Physical Characteristics of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Authored by a Senior Application Scientist

Introduction

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, identified by CAS Number 96562-58-2, is a chiral molecule of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its primary application lies as a key intermediate in the synthesis of various aryloxyphenoxypropionate herbicides, such as (±)-Fluazifop, which are selective against grasses.[1][3] The stereochemistry of this compound is crucial, as the (R)-enantiomer often exhibits the desired biological activity, making a thorough understanding of its physical and chemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and data analysis, to facilitate its effective use in research and development.

Molecular Structure and Chirality

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate possesses a well-defined molecular structure with the chemical formula $C_{10}H_{12}O_4$ and a molecular weight of 196.20 g/mol .[4][5][6] The

molecule's architecture features a central propanoate backbone, with a methyl ester group at one end and a chiral carbon at the C-2 position. This chiral center is bonded to a methyl group and a 4-hydroxyphenoxy moiety, which bestows the molecule with its characteristic properties.

The "(R)-(+)-" designation is critical. The "(R)" refers to the absolute configuration of the stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This optical activity is a fundamental physical property that distinguishes it from its (S)-(-) enantiomer and is a key indicator of enantiomeric purity.

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